H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is a synthetic peptide that plays a significant role in various biological processes, particularly in the modulation of receptor activity. This compound is classified as a peptide hormone and is known for its interaction with specific receptors, influencing physiological responses such as blood pressure regulation and cellular signaling.
The peptide is synthesized using advanced techniques in peptide chemistry, primarily through solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. These methods allow for the precise assembly of amino acid sequences necessary for producing functional peptides.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH falls under the category of bioactive peptides, which are short chains of amino acids that can exert various biological effects. Its classification as a Gq-biased agonist indicates its selective activation of specific signaling pathways, particularly those involving the angiotensin II type 1 receptor.
The synthesis of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH can be achieved through two primary methods:
The choice between SPPS and solution-phase synthesis depends on factors such as the desired purity, yield, and complexity of the peptide sequence. SPPS is generally preferred for longer peptides due to its efficiency in handling multiple amino acid additions without significant side reactions.
The molecular formula of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is , with a molecular weight of approximately 956.1 g/mol. The structure comprises various functional groups that contribute to its biological activity.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH can undergo several chemical reactions:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and concentration—are crucial for determining the outcome and efficiency of each reaction type.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH acts primarily as a Gq-biased agonist at the angiotensin II type 1 receptor. Upon binding to this receptor, it activates downstream signaling pathways that lead to vasoconstriction and increased blood pressure.
The binding affinity and efficacy of this peptide at its receptor are significantly higher compared to other ligands, indicating its potential therapeutic applications in managing conditions like hypertension.
The physical properties of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH include:
Key chemical properties include:
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH has several applications in scientific research:
The octapeptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is assembled from its constituent L-amino acid precursors: aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), isoleucine (Ile), histidine (His), proline (Pro), and glycine (Gly). The precise sequence order is dictated by enzymatic machinery with stringent substrate selectivity. Biochemical analyses of analogous peptide systems reveal that residue-specific recognition occurs at multiple levels:
Substrate specificity studies on related synthetases demonstrate that amino acid activation domains exhibit varying degrees of selectivity. For example, valine and isoleucine—structurally similar branched-chain aliphatic amino acids—require precise discrimination to prevent misincorporation, governed by steric exclusion mechanisms within adenylation domains [1]. Tyrosine activation is often mediated by domains recognizing both its aromatic ring and hydroxyl moiety [5].
Table 1: Physicochemical Properties of Constituent Amino Acids in H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH
| Amino Acid | Position | Side Chain Properties | Molecular Weight (Da) | Role in Peptide Bond Formation |
|---|---|---|---|---|
| Aspartic Acid | 1 | Acidic, Polar | 133.10 | N-terminus; nucleophile activation |
| Arginine | 2 | Basic, Polar | 174.20 | Ionic recognition |
| Valine | 3 | Aliphatic, Hydrophobic | 117.15 | Steric selectivity |
| Tyrosine | 4 | Aromatic, Polar | 181.19 | Hydrogen bonding |
| Isoleucine | 5 | Aliphatic, Hydrophobic | 131.17 | Hydrophobic packing |
| Histidine | 6 | Basic, Polar | 155.16 | Metal coordination |
| Proline | 7 | Cyclic, Rigid | 115.13 | Conformational restraint |
| Glycine | 8 | Small, Flexible | 75.07 | C-terminus; cyclization point |
Non-ribosomal peptide synthetases orchestrate the template-directed assembly of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH through a thiotemplated mechanism. These megasynthetases operate via multi-modular architecture, where each module incorporates one specific amino acid residue. Key catalytic domains govern this process:
The sequential action of eight modules ensures the correct order of residues. Genetic organization studies of analogous peptide synthetases (e.g., surfactin, tyrocidine) reveal collinear arrangement—the module order in the synthetase gene mirrors the peptide sequence [1]. Termination modules often incorporate specialized domains; in this peptide, the terminal glycine may be incorporated by a module lacking epimerization activity, preserving L-configuration.
Table 2: Hypothetical Non-Ribosomal Peptide Synthetase Module Organization for H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH Assembly
| Module | Amino Acid | Catalytic Domains | Function |
|---|---|---|---|
| 1 | Asp | A-T-C | Activation, thiolation, condensation initiation |
| 2 | Arg | A-T-C | Arg-selective activation and coupling |
| 3 | Val | A-T-C | Val activation; chain elongation |
| 4 | Tyr | A-T-C | Tyr activation; phenolic group recognition |
| 5 | Ile | A-T-C-E | Ile activation; epimerization (if D-residue present) |
| 6 | His | A-T-C | His activation; imidazole recognition |
| 7 | Pro | A-T-C | Pro activation; conformational constraint |
| 8 | Gly | A-T-TE | Gly activation; termination and release |
Following ribosomal or non-ribosomal assembly, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH may undergo enzymatic modifications that alter its bioactivity and stability:
Glycosylation kinetics depend on enzymatic accessibility, with solvent-exposed tyrosine residues modified more rapidly. Conversely, acylation efficiency correlates with local peptide flexibility, favoring unstructured termini [4]. Mass spectrometry of modified analogs reveals that glycosylation occurs post-cyclization, while acylation may precede macrocyclization in some biosynthetic contexts [9]. These modifications exemplify the enzymatic diversification strategies that enhance functional heterogeneity of peptide natural products.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6